2-Methoxyethyl piperidin-4-ylcarbamate

Description

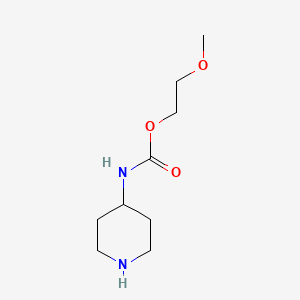

2-Methoxyethyl piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a six-membered saturated amine ring (piperidine) substituted with a carbamate group at the 4-position. The carbamate moiety is further functionalized with a 2-methoxyethyl chain, which enhances solubility and modulates biological interactions. This compound is synthesized via multi-step pathways, including acylation and reduction of piperidine precursors, as demonstrated in the conversion of piperidine-4-carboxylic acid to carbamate intermediates . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzymes or receptors sensitive to carbamate derivatives.

Properties

CAS No. |

141498-54-6 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-methoxyethyl N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI Key |

SFBZFUAUXKERGN-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)NC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Studies

Replacement of piperidine with pyridine (as in 2-Methoxyethyl pyridin-4-ylcarbamate) introduces aromaticity, increasing lipophilicity and blood-brain barrier permeability .

Biological Activity: Boronic acid derivatives with 2-methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show superior inhibitory activity against fungal histone deacetylases (IC₅₀ ~1 µM) compared to trichostatin A (IC₅₀ ~1.5 µM) . Organotin(IV) dithiocarbamates, such as diphenyltin(IV) derivatives, demonstrate potent cytotoxicity (e.g., 80% inhibition of K562 leukemia cells at 10 µM) due to tin-mediated DNA damage .

Synthetic Utility :

- The tert-butyl carbamate analog serves as a protective group in multi-step syntheses, enabling selective deprotection under acidic conditions .

- Microwave-assisted hydrolysis of 2-Methoxyethyl piperidin-4-ylcarbamate derivatives accelerates conversion to secondary amines, streamlining drug development workflows .

Solubility and Stability :

- The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to alkyl-substituted analogs (e.g., methyl or ethyl carbamates) .

- Phosphonate derivatives (e.g., bis(2-methoxyethyl) methylphosphonate) exhibit higher hydrolytic stability, making them suitable for prolonged biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.